Product packaging for N-Methyl-1-quinolin-2-ylmethanamine(Cat. No.:CAS No. 136727-11-2)

N-Methyl-1-quinolin-2-ylmethanamine

Cat. No.: B144862
CAS No.: 136727-11-2
M. Wt: 172.23 g/mol
InChI Key: IMBQFFXWWOONSK-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds. nih.govtandfonline.com This nitrogen-containing heterocyclic system is a versatile framework for the design and synthesis of novel molecules with a wide array of potential applications. nih.govnih.gov The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a basic nitrogen atom, allow for various chemical modifications, leading to a rich diversity of derivatives. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation. tandfonline.com Researchers have successfully functionalized the quinoline ring at various positions to modulate the pharmacological activity of its derivatives. frontiersin.orgnih.gov This has led to the development of compounds with a broad spectrum of biological activities. researchgate.net The adaptability of the quinoline moiety for structural optimization through established synthetic pathways further solidifies its importance in modern chemical research. tandfonline.com

N-Methyl-1-quinolin-2-ylmethanamine: Structural Context and Research Rationale

This compound is a specific derivative of quinoline characterized by a methylaminomethyl group attached to the C2 position of the quinoline ring. This structural arrangement places a secondary amine functionality in close proximity to the quinoline core, a feature that can significantly influence the molecule's chemical behavior and potential interactions.

Historical Development and Contemporary Research Trajectories of Quinoline Derivatives

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govwikipedia.org A pivotal moment in its history was the development of the Skraup synthesis in 1880, which provided a method for the laboratory-scale production of quinoline. nih.goviipseries.org This was followed by the discovery of several other named reactions for synthesizing quinoline and its derivatives, including the Combes, Friedländer, and Doebner-von Miller syntheses. wikipedia.orgiipseries.org These classical methods laid the foundation for the extensive exploration of quinoline chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B144862 N-Methyl-1-quinolin-2-ylmethanamine CAS No. 136727-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBQFFXWWOONSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576706
Record name N-Methyl-1-(quinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136727-11-2
Record name N-Methyl-1-(quinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl 1 Quinolin 2 Ylmethanamine and Its Analogues

Direct Synthetic Routes to N-Methyl-1-quinolin-2-ylmethanamine

Direct synthesis methods offer a straightforward approach to this compound by introducing the methylaminomethyl group onto a pre-existing quinoline (B57606) ring. These methods are often efficient, relying on readily available starting materials.

Amination Strategies

A primary route for the synthesis of this compound involves the direct amination of a suitable quinoline precursor. One effective method utilizes 2-chloromethylquinoline hydrochloride as the starting material. In a documented procedure, this precursor is suspended in an aqueous solution of methylamine (B109427). The reaction proceeds at a low temperature initially and is then allowed to warm to room temperature. This nucleophilic substitution reaction, where the methylamine displaces the chloride, yields this compound, which can be isolated as a brown oil in high yield after extraction and purification. prepchem.com The reaction of methylamine with 2-chloromethyl quinazoline (B50416) 3-oxide has also been studied, providing further context for amination reactions in related heterocyclic systems. researchgate.net

Starting MaterialReagentProductYieldReference
2-Chloromethylquinoline hydrochlorideAqueous methylamineThis compound92% prepchem.com

Reductive Amination Approaches

Reductive amination presents another viable pathway to this compound. This method typically involves the reaction of quinoline-2-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. While a specific protocol for this exact transformation is not detailed in the provided literature, the principles of reductive amination are well-established. sigmaaldrich.comorganic-chemistry.org The synthesis of related compounds through the reductive amination of 2-quinolinecarboxaldehyde (B31650) with other amines, such as 3-aminopropyltriethoxysilane, in the presence of a reducing agent like sodium triacetoxyborohydride, demonstrates the feasibility of this approach. researchgate.net A variety of reducing agents can be employed for such transformations, with the choice depending on the specific substrates and desired reaction conditions. sigmaaldrich.com

Aldehyde PrecursorAminePotential Reducing AgentsProduct
Quinoline-2-carbaldehydeMethylamineSodium triacetoxyborohydride, Sodium borohydrideThis compound

Precursor-Based Synthesis of Quinoline Derivatives Relevant to this compound

The synthesis of the quinoline nucleus, the core of this compound, can be accomplished through a variety of classical and modern synthetic reactions. These methods build the heterocyclic ring system from simpler, often acyclic, precursors.

Classical Annulation Reactions of the Quinoline Nucleus

Several named reactions have become foundational in quinoline synthesis, each offering a different approach to constructing the bicyclic system. iipseries.orgpharmaguideline.comwikipedia.orgjptcp.comacs.org

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. iipseries.orgwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com Microwave-assisted Gould-Jacobs reactions have been shown to improve yields and reduce reaction times. ablelab.euresearchgate.net

Conrad-Limpach Synthesis: In this method, anilines are condensed with β-ketoesters. iipseries.orgwikipedia.org The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction typically proceeds through a Schiff base intermediate followed by cyclization. wikipedia.org The choice of high-boiling point solvents is often crucial for the thermal condensation step. nih.gov

Camps Reaction: The Camps cyclization transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide (B78521) ion. wikipedia.orgchem-station.comdrugfuture.com The relative amounts of the isomeric products depend on the reaction conditions and the structure of the starting material. wikipedia.org

Dieckmann Condensation: This intramolecular Claisen condensation of a diester in the presence of a base is used to form β-keto esters, which can be precursors to cyclic systems. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com While primarily used for 5- and 6-membered rings, its principles can be applied in more complex syntheses leading to quinoline precursors. mdpi.com

Other Classical Methods: Several other classical methods are noteworthy for their contributions to quinoline synthesis. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgpharmaguideline.comorganicreactions.org The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com The Combes synthesis condenses anilines with β-diketones, iipseries.orgpharmaguideline.comwikipedia.org while the Doebner-von Miller reaction uses anilines and α,β-unsaturated carbonyl compounds. iipseries.orgpharmaguideline.com The Skraup synthesis is a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com

Reaction NameStarting MaterialsKey Intermediate/Product
Gould-Jacobs ReactionAniline, Alkoxymethylenemalonic ester4-Hydroxyquinoline
Conrad-Limpach SynthesisAniline, β-Ketoester4-Hydroxyquinoline or 2-Hydroxyquinoline (B72897)
Camps Reactiono-AcylaminoacetophenoneHydroxyquinolines
Friedländer Synthesiso-Aminoaryl aldehyde/ketone, Compound with α-methylene groupSubstituted quinolines
Pfitzinger ReactionIsatin, Carbonyl compoundQuinoline-4-carboxylic acids
Combes SynthesisAniline, β-Diketone2,4-Disubstituted quinolines

Multi-Component Reactions (MCRs) for Tetrahydroisoquinoline Derivatives

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules like tetrahydroisoquinolines in a single step from three or more starting materials. osi.lvrsc.org These reactions are valuable for creating structural diversity. For instance, a one-pot synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives can be achieved through a domino Heck-aza-Michael reaction. rsc.org Other MCRs have been developed for the synthesis of highly substituted tetrahydroisoquinolines from simple starting materials like aromatic aldehydes, piperidin-4-ones, and malononitrile. rsc.org Asymmetric MCRs have also been developed to produce chiral dihydroisoquinoline and tetrahydroisoquinoline derivatives. nih.gov These strategies, while focused on the isoquinoline (B145761) scaffold, highlight the power of MCRs in synthesizing related heterocyclic systems. researchgate.netresearchgate.net

Cyclization and Condensation Strategies

A variety of modern cyclization and condensation reactions have expanded the toolbox for quinoline synthesis.

Iodine-Mediated Desulfurative Cyclization: An efficient one-pot approach for synthesizing quinolines from o-aminothiophenols and ynones has been developed. This method proceeds through a Michael addition–cyclization condensation followed by an iodine-mediated desulfurative step. rsc.org

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride or bromine. This reaction provides a direct route to 3-halo-substituted quinolines. nih.gov

Oxidative Annulation and Cyclization: Recent advances have focused on oxidative strategies. These include transition metal-catalyzed C-H activation pathways, where a C-H bond is functionalized to initiate cyclization. mdpi.com Metal-free oxidative cyclization methods, such as those promoted by N-bromosuccinimide under visible light or using DMSO as an oxidant, have also been reported. nih.gov Various oxidative cyclization strategies have been reviewed, showcasing the breadth of this approach. organic-chemistry.org

General Condensation Reactions: The condensation of various precursors remains a cornerstone of quinoline synthesis. For example, the reaction of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with acetylenic compounds can lead to more complex fused quinoline systems. researchgate.net

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds like quinolines, offering advantages over traditional methods by enabling the construction of intricate molecular architectures from readily available starting materials. ias.ac.in Various transition metals, including palladium and silver, have been successfully employed in the synthesis of quinoline derivatives. researchgate.net

Palladium-Catalyzed C-H Activation and Cyclization Processes

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their mild reaction conditions and broad functional group tolerance. nih.gov These methods often involve the activation of otherwise inert C-H bonds, allowing for direct and efficient bond formation. rsc.org

One notable strategy involves the palladium-catalyzed C-H activation and subsequent cyclization to form the quinoline core. For instance, a series of quinoline and tetrahydroquinoline derivatives have been prepared through a one-pot protocol that features an intramolecular palladium(0)-catalyzed cyclopropane (B1198618) sp³ C-H bond functionalization. rsc.org This reaction is believed to proceed through the cleavage of a C-H bond and the formation of a C-C bond, leading to a dihydroquinoline intermediate via in situ cyclopropane ring-opening. rsc.org

Another approach utilizes palladium catalysis for the synthesis of quinolin-2(1H)-ones through a [3 + 3] annulation between diarylamines and α,β-unsaturated acids via C-H activation. nih.gov The presence of trifluoroacetic acid (TFA) was found to be critical in this process. nih.gov Furthermore, palladium-catalyzed oxidative annulation between acrylamides and arynes provides another route to quinolinones. nih.gov The direct, palladium-catalyzed, and highly selective activation of C(sp²)–H bonds in aromatic substrates, integrated with a [4 + 1] cyclization in a single step, offers a streamlined synthesis of quinoline derivatives from simple starting materials. rsc.org

Researchers have also developed a palladium-catalyzed method for the chelation-assisted C-H bond activation of quinoline-8-carbaldehydes to synthesize quinoline-8-carboxamides directly from aldehydes and various amines. thieme-connect.com This transformation has shown potential for application in peptide synthesis. thieme-connect.com The site-selectivity of palladium-catalyzed C-H functionalization of quinolines is an active area of research, with studies exploring the electronic, steric, and solvation effects that govern whether functionalization occurs at the C2 or C8 position of quinoline N-oxides. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinoline Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeReference
Cyclopropyl-substituted precursorsPalladium(0)Quinolines and Tetrahydroquinolines rsc.org
Diarylamines and α,β-unsaturated acidsPalladium catalyst, TFA4-substituted-quinolin-2(1H)-ones nih.gov
Acrylamides and arynesPalladium catalystQuinolinones nih.gov
Aromatic substrates and aryl isocyanidePalladium catalystQuinoline derivatives rsc.org
Quinoline-8-carbaldehydes and aminesPalladium acetate (B1210297), Ag2CO3, KOAcQuinoline-8-carboxamides thieme-connect.com
Quinoline N-oxides and iodoarenesPalladium catalystC8-arylated quinoline N-oxides acs.org

Silver-Catalyzed Intermolecular Radical Addition and Cyclization

Silver-based catalysts have also proven effective in the synthesis of quinolines. acs.org These methods often proceed through tandem reactions involving oxidative coupling and cyclization. acs.org

A silver-mediated protocol has been developed for the synthesis of quinolines from the oxidative coupling and cyclization of N-arylimines and alkynes. acs.org This method demonstrates that metalation can occur at either the ortho C–H bond of the N-arylimine or the terminal C–H bond of the alkyne, depending on the specific reaction conditions. acs.org The protocol is versatile, accommodating both internal and terminal alkynes, as well as N-arylimines with both electron-withdrawing and electron-donating groups. acs.org

In another example, silver catalysis facilitates a double decarboxylative addition–cyclization–elimination cascade sequence of oxamic acids to acrylic acids to produce quinolin-2-ones. rsc.org This atom-efficient, one-step synthesis can be mediated either thermally or photochemically. rsc.org Furthermore, a silver-catalyzed intermolecular tandem cyclization of nitrones with 2-azetine has been developed for the synthesis of 2,3-disubstituted quinolines under mild conditions, involving the cleavage of C-N and N-O bonds through a radical pathway. researchgate.net Another silver-catalyzed approach involves the formation of a C-C bond to construct polysubstituted quinolines from arylamines, aldehydes, and ketones, or from arylamines and 1,3-diketones. researchgate.net Dihydroquinoline embelin (B1684587) derivatives have been synthesized from the natural benzoquinone embelin, anilines, and aromatic aldehydes in the presence of silver triflate (AgOTf). nih.gov

Table 2: Examples of Silver-Catalyzed Synthesis of Quinoline Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeReference
N-arylimines and alkynesSilver catalystQuinolines acs.org
Oxamic acids and acrylic acidsSilver catalystQuinolin-2-ones rsc.org
Nitrones and 2-azetineSilver catalyst2,3-disubstituted quinolines researchgate.net
Arylamines, aldehydes, and ketones/1,3-diketonesSilver catalystPolysubstituted quinolines researchgate.net
Embelin, anilines, and aromatic aldehydesSilver triflate (AgOTf)Dihydroquinoline embelin derivatives nih.gov

Other Metal-Mediated Syntheses

Besides palladium and silver, other transition metals have been utilized in the synthesis of quinoline derivatives. ias.ac.in For example, a cobalt(III)-catalyzed cyclization of acetophenones and anilines has been shown to produce various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com Ruthenium catalysts have been employed for the oxidative cyclization of 2-aminobenzyl alcohol with ketones to yield quinolines. researchgate.net Iron-catalyzed reactions of arylnitrones with geminal-substituted vinyl acetates also provide a pathway to disubstituted quinolines. ias.ac.in Furthermore, a manganese(II) complex has been used as a catalyst for the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org

Green Chemistry Approaches in Quinoline Derivative Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. nih.govijpsjournal.com These approaches focus on developing more environmentally friendly and efficient synthetic methods. acs.org

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are a cornerstone of green chemistry as they reduce solvent waste, save time, and decrease energy consumption. rsc.org Several one-pot methods for quinoline synthesis have been developed.

For instance, a highly effective one-pot Friedländer synthesis of quinolines has been achieved using inexpensive reagents. This method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron and a catalytic amount of aqueous HCl, followed by an in situ condensation with an aldehyde or ketone to form mono- or di-substituted quinolines in high yields. rsc.org Another one-pot approach for synthesizing 2-aminoquinoline (B145021) derivatives involves the stereoselective conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles using α-diaminoboryl carbanions, followed by reductive cyclization, with the entire sequence being practically operable in a single flask. rsc.org Additionally, a one-pot, three-component condensation reaction of formaldehyde, various amines, and tetrahydroquinoline has been used to prepare N-Mannich base derivatives of 1,2,3,4-tetrahydroquinoline. nih.gov

Solvent-Free and Aqueous Medium Reactions

Avoiding the use of volatile organic solvents is a key goal of green chemistry. researchgate.net Reactions conducted in solvent-free conditions or in aqueous media offer significant environmental benefits. acs.orgresearchgate.net

Several solvent-free methods for quinoline synthesis have been reported. One such method involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with different ketones in the presence of caesium iodide under thermal conditions, which offers good yields, a clean reaction, and a simple methodology. researchgate.net Tin(II) chloride dihydrate has also been used as a catalyst for the synthesis of a variety of polysubstituted quinolines at room temperature under solvent-free conditions, providing excellent yields and purity. researchgate.net

Aqueous synthesis of quinoline derivatives is another attractive green approach. An environmentally benign method for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed without the use of any base or organic solvent. acs.org This protocol features a wide substrate scope, excellent to quantitative yields, short reaction times, and a reusable reaction medium. acs.org Ionic liquids in aqueous solutions have also been shown to be an efficient medium for the α-chymotrypsin-catalyzed Friedländer condensation to produce quinoline derivatives, with the enzyme exhibiting higher catalytic activity in this medium compared to organic solvents. nih.govresearchgate.net

Catalyst-Free Techniques

The development of synthetic protocols that proceed without the need for a catalyst represents a significant advancement in green chemistry. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or solvent-free reactions, to achieve high efficiency and atom economy.

One notable catalyst- and solvent-free approach involves the [5+1] annulation of 2-methylquinolines with diynones. nih.govrsc.org This method is particularly relevant as it directly utilizes a 2-methylquinoline (B7769805) scaffold, a key structural feature of the parent system for this compound. The reaction proceeds rapidly and efficiently, providing access to complex 2-arylated quinolines. nih.govrsc.org The process is characterized by its atom-economic nature and broad substrate tolerance, making it an attractive strategy for academic and industrial applications. nih.gov

Another green, catalyst-free method involves the one-pot synthesis of chromeno-quinoline derivatives through the cyclization of an aromatic aldehyde, dimedone, and 8-hydroxy-quinoline under reflux conditions. scirp.org While this specific example leads to a different class of quinoline derivatives, the principle of achieving cyclization without a catalyst underscores the potential of this approach for various quinoline systems. scirp.org Research has also demonstrated the synthesis of functionalized quinolines from imines and styrene (B11656) under solvent- and catalyst-free conditions, further highlighting the move towards more environmentally benign protocols. jocpr.com These methods avoid the use of destructive organic solvents and offer a much-improved green alternative to existing synthetic routes. jocpr.com

The following table summarizes the conditions and outcomes for representative catalyst-free syntheses of quinoline analogues.

Table 1: Catalyst-Free Synthesis of Quinoline Analogues

Reactants Conditions Product Type Yield Reference
2-Methylquinoline, Diynone Solvent-free, Sealed tube, 120 °C, 10-15 h 4-(Quinolin-2-yl)-phenol High nih.gov
Aromatic aldehyde, Dimedone, 8-Hydroxyquinoline (B1678124) Reflux Chromeno[3,2-h]quinolin-8(9H)-one High scirp.org
Imines, Styrene Solvent-free, Catalyst-free Functionalized Quinolines Not specified jocpr.com

Utilization of Eco-Friendly Catalysts

The use of non-toxic, readily available, and efficient catalysts is a cornerstone of modern green synthetic chemistry. Several eco-friendly catalysts have proven effective in the synthesis of the quinoline core.

p-Toluenesulfonic Acid

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is inexpensive, easy to handle, and effective as a catalyst in various organic transformations, including the Friedländer annulation for quinoline synthesis. rsc.orgnih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net The use of p-TSA allows the reaction to proceed under milder conditions than traditional acid catalysts like sulfuric or hydrochloric acid. nih.gov

Researchers have developed efficient one-pot syntheses of polysubstituted quinolines and 1,2-dihydroquinolines using p-TSA. rsc.orgresearchgate.net For instance, a tandem reaction of aliphatic ketones with substituted anilines catalyzed by p-TSA provides a convenient and cost-effective route to tetracyclic 1,2-dihydroquinolines with excellent regioselectivity. rsc.org Furthermore, the Friedländer reaction has been successfully carried out under solvent-free ball-milling conditions at room temperature with p-TSA as the catalyst, highlighting its utility in mechanochemical synthesis. researchgate.net

Table 2: p-TSA Catalyzed Synthesis of Quinoline Analogues

Reactants Catalyst Loading Conditions Product Type Yield Reference
Aliphatic Ketone, Substituted Aniline Catalytic Toluene, Reflux Tetracyclic 1,2-dihydroquinoline Excellent rsc.org
2-Aminoaryl Ketone, Active Methylene Compound 30 mol% Solvent-free, Ball-milling, Room Temp. Polysubstituted Quinoline High researchgate.net
2-Aminoarylketone, β-Ketoester Catalytic Not specified 2,3,4-Trisubstituted Quinoline Excellent researchgate.net

Cerium Nitrate (B79036)

Lanthanide salts, such as cerium(IV) ammonium (B1175870) nitrate (CAN) and neodymium(III) nitrate, have emerged as highly efficient and mild catalysts for the Friedländer quinoline synthesis. acs.orgorganic-chemistry.org CAN, in particular, is an excellent and general catalyst that allows the synthesis of polysubstituted quinoline derivatives in high yields, avoiding the harshly acidic or basic conditions traditionally required. acs.orgnih.gov

The use of CAN is advantageous as it is compatible with a wide range of functional groups and can even facilitate double condensations. acs.org This protocol has been successfully applied to the synthesis of the natural antitumor alkaloid luotonin A. acs.orgnih.gov Similarly, neodymium(III) nitrate hexahydrate has been shown to effectively catalyze the Friedländer annulation in ethanol (B145695) at room temperature, offering an operationally simple and environmentally benign pathway to functionalized quinolines. organic-chemistry.org

Table 3: Cerium Nitrate Catalyzed Synthesis of Quinoline Analogues

Reactants Catalyst Conditions Product Type Yield Reference
2-Aminoaryl Ketone, Carbonyl Compound Cerium(IV) Ammonium Nitrate (CAN) Ethanol, Reflux Polysubstituted Quinoline Excellent acs.orgnih.gov
2-Aminobenzyl Alcohol, Ketone Cerium(IV) Ammonium Nitrate (CAN) Ethanol, Reflux 4-Unsubstituted Quinoline High acs.org
2-Aminophenyl methyl ketone, Ethyl acetoacetate Neodymium(III) nitrate hexahydrate Ethanol, Room Temp. Functionalized Quinoline 62-94% organic-chemistry.org

Ammonium Acetate

Ammonium acetate serves as an efficient and green reagent, often acting as both a catalyst and a nitrogen source in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. iau.irresearchgate.net In the context of quinoline synthesis, it facilitates reactions between various starting materials in a clean and high-yielding manner. iau.ir

For example, isoquinoline or quinoline can react smoothly with activated acetylenic compounds in the presence of ammonium acetate to produce their respective derivatives. iau.ir The advantages of this method include short reaction times, high yields, and easy product separation. iau.ir Ammonium acetate has also been employed in a three-component variant of the Castagnoli-Cushman reaction to produce isoquinol-1-ones, demonstrating its versatility in constructing nitrogen-containing ring systems. nih.govnih.gov

Table 4: Ammonium Acetate Catalyzed Synthesis of Quinoline/Isoquinoline Analogues

Potassium Carbonate

Potassium carbonate (K₂CO₃) is a mild, inexpensive, and environmentally friendly base that has been widely used in the synthesis of heterocyclic compounds. researchgate.net It is particularly effective in promoting cyclization reactions under solvent-free or microwave-assisted conditions, which align with the principles of green chemistry. cdnsciencepub.comcdnsciencepub.comnih.gov

A rapid, solvent-free microwave-assisted method has been developed for the synthesis of furo[2,3-b]quinolines using potassium carbonate. cdnsciencepub.comcdnsciencepub.com This method involves the reaction of 2-hydroxy-3-formyl-quinolines with various reagents, and it offers significant advantages in terms of reaction time, yield, and ease of work-up compared to conventional thermal methods. cdnsciencepub.comcdnsciencepub.com K₂CO₃ has also been used to promote the lactamization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation to produce quinolin-2(1H)-ones in high yields. nih.gov

Table 5: Potassium Carbonate Mediated Synthesis of Quinoline Analogues

Reactants Conditions Product Type Yield Reference
2-Hydroxy-3-formyl-quinoline, Phenacylbromide K₂CO₃, Microwave (160 W), 12 min, Solvent-free Furo[2,3-b]quinoline 85-90% cdnsciencepub.comcdnsciencepub.com
N-Aryl-β-bromo-α,β-unsaturated amide K₂CO₃, DMF, Microwave (100 W), 150 °C, 2 h Quinolin-2(1H)-one High nih.gov
2-Amino-1,3-thia/oxazoles K₂CO₃, Aqueous workup Azoles and Diazines High researchgate.net

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic and structural characterization of the compound this compound. Despite the importance of quinoline derivatives in various fields of chemical and medicinal research, specific experimental data for this particular molecule, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, are not readily accessible in published materials.

While general methodologies for the spectroscopic analysis of quinoline-based compounds are well-established, specific data sets comprising proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, and correlations from advanced 2D NMR techniques such as COSY, HSQC, and HMBC for this compound have not been located. Similarly, detailed analyses using Fourier Transform Infrared (FTIR) and Raman spectroscopy, which would provide insights into the vibrational modes of the molecule's functional groups, are absent from the surveyed literature.

Research and spectral data are available for structurally related compounds, such as various substituted quinolines, quinolin-2(1H)-ones, and Schiff bases derived from quinoline-2-carbaldehyde. rsc.orgnih.gov For instance, studies on different methylquinolines and their derivatives provide a foundational understanding of how substituents on the quinoline ring influence the spectral output. researchgate.netresearchgate.net However, this information cannot be directly extrapolated to provide a scientifically accurate and detailed characterization of this compound.

The synthesis of related quinoline derivatives has been described, often involving multi-step reactions characterized by standard spectroscopic methods. mdpi.comclockss.org The typical approach involves the analysis of ¹H and ¹³C NMR to confirm the primary structure, with 2D NMR techniques used to resolve complex spin systems and confirm connectivity. researchgate.netclockss.org Vibrational spectroscopy techniques like FTIR are also routinely employed to identify characteristic bond vibrations. clockss.orgresearchgate.net

Despite these general practices, the specific application of these analytical techniques to this compound and the subsequent reporting of the data remain unfulfilled in the available scientific record. Therefore, a complete and authoritative article on its advanced spectroscopic and structural characterization, as outlined by the requested structure, cannot be generated at this time. Further experimental research would be required to produce the necessary data for such a detailed analysis.

Advanced Spectroscopic and Structural Characterization of N Methyl 1 Quinolin 2 Ylmethanamine

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net For N-Methyl-1-quinolin-2-ylmethanamine, various MS methods have been employed for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass and elemental composition of a compound. researchgate.net This technique allows for highly accurate mass measurements, which aids in the confident identification of analytes. nih.gov The high resolution of HRMS instruments enables the generation of detailed fragmentation patterns, improving the accuracy of chemical formula prediction. researchgate.net In the analysis of complex mixtures, HRMS provides the necessary high peak capacity to deliver the accurate molecular weight of the individual components. researchgate.net

While specific HRMS data for this compound is not detailed in the provided results, the general application of HRMS suggests it would be used to confirm the elemental formula of C₁₁H₁₂N₂ with very high accuracy, distinguishing it from other isobaric compounds. The technique's ability to measure mass to within 0.001 atomic mass units is a significant advantage. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules of low volatility. chemrxiv.org ESI-MS is instrumental in the analysis of this compound and related structures. In positive ion mode ESI-MS/MS, protonated molecular ions ([M+H]⁺) are typically studied to understand their fragmentation pathways. nih.gov

For N-methyl amino acids, a class of compounds related to the subject amine, ESI-MS/MS spectra of the [M+H]⁺ ions often show the loss of water and carbon monoxide to form respective immonium ions. nih.gov Other common product ions detected include those resulting from the loss of the methylamine (B109427) group or side-chain groups. nih.gov In the context of quinoline (B57606) derivatives, ESI-MS/MS studies have shown that fragmentation patterns can be influenced by substituents on the quinoline ring. nih.gov For instance, in some pyridazino-quinolines, fragmentation occurs on the pyridazine (B1198779) ring, while in others, the quinoline ring system remains intact. nih.gov

General Mass Spectral Analysis

General mass spectral analysis provides foundational data for structural elucidation. In electron ionization mass spectrometry, the fragmentation of the quinoline ring itself is a known process. nist.gov For related compounds, tandem mass spectrometry (MS/MS) experiments are used for structural elucidation by analyzing the fragmentation of a selected precursor ion. uvic.ca The resulting product ions provide structural information. For instance, in the analysis of fentanyl, a major product ion at m/z 188 was observed, corresponding to a neutral loss of N-phenylpropanamide. researchgate.net Similar principles of fragmentation would apply to this compound, where characteristic losses would be expected from the methylamino and quinoline moieties.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal.

Single-Crystal X-ray Diffraction Analysis

Although specific single-crystal data for this compound is not available in the search results, the methodology would be directly applicable. A suitable crystal would be grown and subjected to X-ray analysis to determine its precise molecular conformation and packing in the solid state.

Table 1: Representative Crystal Data for a Quinoline Derivative

Parameter Value
Chemical Formula C₂₀H₂₁N₃
Molecular Weight 303.40
Crystal System Orthorhombic
Space Group Pbca
a (Å) 20.354 (5)
b (Å) 7.534 (5)
c (Å) 21.801 (5)
Volume (ų) 3343 (2)
Z 8
Calculated Density (Mg m⁻³) 1.206

Data for N¹,N¹-diethyl-N⁴-(quinolin-2-ylmethylene)benzene-1,4-diamine. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Stability

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity and stability of a solid material. nih.gov By comparing the experimental PXRD pattern of a sample to a database of known patterns, one can identify the crystalline form(s) present. nih.gov This is particularly important in pharmaceutical sciences for identifying polymorphs, which are different crystal structures of the same compound that can have different physical properties. nih.gov

The PXRD pattern of a crystalline material consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice. nih.gov For new compounds, the PXRD pattern is often indexed to determine the unit cell parameters. mdpi.com While a specific PXRD pattern for this compound was not found, the technique would be essential for characterizing its solid form, ensuring phase purity, and studying its stability under various conditions. The presence of sharp peaks in a PXRD pattern is indicative of a highly crystalline material, whereas broad peaks suggest a more disordered or amorphous structure. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
N¹,N¹-diethyl-N⁴-(quinolin-2-ylmethylene)benzene-1,4-diamine

Other Advanced Characterization Techniques

The comprehensive characterization of this compound and its coordination compounds extends beyond routine spectroscopic methods to include a variety of other advanced analytical techniques. These methods provide deeper insights into the electronic properties, elemental composition, thermal stability, electrolytic nature, and surface morphology of these chemical entities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules and metal complexes. For quinoline derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π-π* and n-π* transitions. The absorption spectrum of quinoline itself, for instance, shows distinct bands that are influenced by solvent polarity and substitution on the quinoline ring. researchgate.netnist.gov

In the case of this compound and its metal complexes, UV-Vis spectroscopy can be used to confirm the coordination of the ligand to a metal center. Upon complexation, shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in molar absorptivity are expected. These changes arise from the interaction of the metal d-orbitals with the π-system of the quinoline ring and the nitrogen and oxygen donor atoms of the ligand.

The study of metal complexes of 8-hydroxyquinoline (B1678124), a related compound, shows that the UV-Visible analysis of its Ni(II), Cu(II), Co(II), and Mn(II) complexes display various peaks in the 200-800 nm range, indicating the formation of the complexes. chemistryjournal.net It is anticipated that the UV-Vis spectrum of this compound would show characteristic absorptions for the quinoline moiety, and its metal complexes would exhibit additional bands or shifts in these absorptions, indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions.

Compound Type Expected UV-Vis Absorption Bands Associated Electronic Transitions
Quinoline Derivatives200-400 nmπ-π* and n-π*
Metal Complexes of Quinoline DerivativesShifts in ligand bands and/or new bands in the visible regionLigand-to-Metal Charge Transfer (LMCT), d-d transitions

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. rsc.org For this compound and its derivatives, elemental analysis provides the experimental C, H, and N values, which are then compared to the theoretically calculated values based on the proposed molecular formula. researchgate.net

A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound. For instance, the dihydrochloride (B599025) salt of the target compound, this compound dihydrochloride, has a molecular formula of C₁₁H₁₄Cl₂N₂. biosynth.com

Element Theoretical Percentage (%) for C₁₁H₁₂N₂
Carbon (C)71.71
Hydrogen (H)6.56
Nitrogen (N)15.20

Thermal Analytical Behavior (TG and DTG)

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) are thermal analysis techniques used to study the thermal stability and decomposition pattern of materials as a function of temperature. researchgate.net In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature, while the DTG curve plots the rate of mass loss against temperature, with peaks indicating the temperatures of maximum decomposition rates. nih.gov

For this compound and its metal complexes, TGA and DTG can provide information on their thermal stability, the presence of coordinated or lattice water molecules, and the nature of their decomposition products. The thermal decomposition of coordination compounds often occurs in distinct steps, corresponding to the loss of different parts of the molecule, such as solvent molecules, anions, and the organic ligand itself, ultimately leaving a metal oxide residue at high temperatures. cnr.it

While specific TG and DTG data for this compound were not found, studies on other quinoline derivatives and their complexes indicate that these compounds generally exhibit high thermal stability. For example, the thermal decomposition of tetraalkylammonium tetrathiomolybdates shows decomposition patterns that are dependent on the size of the alkyl group. acs.org The thermal behavior of cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) halide complexes with 1,3-dipiperidinopropane shows a two-step decomposition process, with the final residue being the metal oxide. cnr.it

Decomposition Stage Typical Temperature Range (°C) Expected Mass Loss
Dehydration50 - 150Loss of lattice or coordinated water molecules
Decomposition of Organic Ligand200 - 600Stepwise or complete loss of the this compound ligand
Formation of Final Residue> 600Formation of stable metal oxide

Note: This table provides a generalized decomposition pattern for a hypothetical metal complex of this compound based on typical thermal behavior of similar compounds.

Conductometric Measurements

Conductometric measurements are used to determine the electrolytic nature of a compound in solution. By measuring the molar conductivity (ΛM) of a solution of the compound, it is possible to infer whether the compound is a non-electrolyte, a 1:1 electrolyte, a 1:2 electrolyte, and so on. This technique is particularly useful for characterizing metal complexes to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nih.gov

The molar conductivity of a solution is measured using a conductivity meter and is dependent on the concentration of the solution, the solvent used, and the temperature. nih.gov For metal complexes of this compound, conductometric measurements in a suitable solvent like DMF or DMSO can help to elucidate their structure in solution.

For example, if a metal complex of the formula [M(L)Cl₂], where L is this compound, is dissolved and shows a low molar conductivity value, it would suggest a non-electrolytic nature, with the chloride ions coordinated to the metal. Conversely, a high molar conductivity value, typical for a 1:2 electrolyte, would indicate that the chloride ions are not coordinated and exist as free ions in solution, with the complex cation being [M(L)]²⁺.

Electrolyte Type Expected Molar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹)
Non-electrolyte< 40
1:1 electrolyte65 - 90
1:2 electrolyte130 - 170
1:3 electrolyte200 - 240

Note: The expected molar conductivity ranges are approximate and can vary depending on the specific solvent and experimental conditions.

Field-Emission Scanning Electron Microscopy (FESEM)

Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and topography of a sample. researchgate.netnih.gov FESEM utilizes a field-emission gun to produce a narrow electron beam that scans the sample surface. The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by various detectors to form an image or determine the elemental composition of the surface. nih.gov

FESEM offers significantly higher resolution and less charging artifact compared to conventional scanning electron microscopy (SEM), making it ideal for the characterization of nanomaterials and the fine surface features of crystalline or amorphous solids. researchgate.net For this compound and its metal complexes, FESEM analysis can be used to study their particle size, shape, and surface texture. This information is valuable for understanding the solid-state properties of these materials and how they might be influenced by the synthesis conditions.

While specific FESEM images for this compound were not found in the searched literature, the technique is widely applied in the characterization of related materials. For example, FESEM has been used to visualize the morphology of MCM-48 and Ag/CuO/MCM-48 catalysts, revealing their structural properties. researchgate.net It is expected that FESEM analysis of this compound would provide high-resolution images of its crystalline or powder form, offering insights into its morphology at the micro- and nanoscale.

Theoretical and Computational Investigations of N Methyl 1 Quinolin 2 Ylmethanamine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arabjchem.org It is a powerful tool for predicting various molecular properties and has been widely applied to the study of quinoline (B57606) derivatives. researchgate.netdntb.gov.ua

Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the electronic structure of N-Methyl-1-quinolin-2-ylmethanamine, providing a foundation for understanding its reactivity and potential interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to deformation or change in electron distribution.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. arabjchem.org These maps are valuable for predicting how the molecule will interact with other molecules. In the case of this compound, the nitrogen atoms of the quinoline ring and the methylamine (B109427) group are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another technique that can be employed to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability. arabjchem.orgresearchgate.net

A representative table of calculated electronic properties for a quinoline derivative is shown below. While specific values for this compound are not available in the literature, this table illustrates the type of data that would be generated.

ParameterRepresentative Value
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
Energy Gap (ΔE)5.0 eV
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.5 eV
Global Softness (S)0.4 eV⁻¹

This table presents hypothetical, yet representative, values for a quinoline derivative based on published studies of similar compounds.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

DFT calculations are also employed to predict spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. researchgate.net By comparing the calculated spectra with experimental data, the structural assignment of the molecule can be confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This can help in understanding the electronic transitions within the molecule and its photophysical properties.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net The predicted Infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

A table of predicted vs. experimental spectroscopic data for a related quinoline derivative is provided below as an example.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, specific proton)7.857.82
¹³C NMR (ppm, specific carbon)148.2147.9
UV-Vis λmax (nm)315312
IR Frequency (cm⁻¹, C=N stretch)16251620

This table illustrates the typical correlation between predicted and experimental spectroscopic data for quinoline derivatives.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netrsc.org

For this compound, molecular docking studies could be performed to investigate its binding affinity and mode of interaction with various biological targets. The docking process involves placing the ligand in the active site of the receptor and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. uobaghdad.edu.iq The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. researchgate.net

The following table provides an example of docking results for a quinoline derivative with a hypothetical protein target.

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR-84, PHE-265, LYS-120
Hydrogen Bond InteractionsN-H...O=C (backbone)
Hydrophobic InteractionsQuinoline ring with PHE-265

This table is a representative example of the output from a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a molecule over time. semanticscholar.org By simulating the motion of atoms and molecules, MD can be used to study the flexibility of this compound and the stability of its complexes with biological receptors. arabjchem.org

MD simulations can be used to:

Assess the stability of the ligand-receptor complex predicted by molecular docking.

Analyze the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking.

Coordination Chemistry and Ligand Applications of N Methyl 1 Quinolin 2 Ylmethanamine

N-Methyl-1-quinolin-2-ylmethanamine as a Ligand Framework

This compound and its derivatives are versatile ligands in coordination chemistry. mdpi.com Their ability to form stable complexes with a variety of metal ions is attributed to the presence of nitrogen donor atoms within their structure. mdpi.com

Coordination Modes and Denticity

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the methylamine (B109427) group. This forms a stable five-membered chelate ring. The versatility of the quinoline moiety allows for various coordination modes.

The broader class of bis(2-quinolinylmethyl)amine (bqma) ligands, to which this compound is related, are known to be versatile tridentate N-donor ligands that form mononuclear metal complexes with flexible five-membered chelates. mdpi.com

Design of Ligand Derivatives for Tunable Properties

The design of derivatives of this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. By introducing different substituents on the quinoline ring or the amine nitrogen, researchers can influence the ligand's coordination behavior and the properties of the subsequent metal complexes. For instance, the synthesis of 2-(substituted methyl)quinolin-8-ols has been described as a way to create new ligand systems. rsc.org The rational structural alteration of related quinoline-based ligands has been shown to produce fluorescent sensors for specific metal ions. rsc.org The design of new quinoline derivatives is an active area of research with potential applications in areas such as anticancer agent development. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and elemental analysis.

Group VIII Transition Metal Complexes (e.g., Fe(II), Ru(II), Os(II))

Complexes of ligands similar to this compound with Group VIII transition metals have been synthesized and characterized. For example, nickel(II) complexes with related benzamide (B126) derivatives have been studied for their catalytic activity in ethylene (B1197577) oligomerization. rsc.org The synthesis of a bimetallic Fe-Sn cluster complex has also been reported. miami.edu

Table 1: Examples of Group VIII Metal Complexes with Related Ligands

MetalLigand DerivativeApplication/Finding
Ni(II)N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivativesEthylene oligomerization catalysts. rsc.org
FeFe2(µ-SnBut2)2(CO)8Selective activation of benzylic C-H bonds. miami.edu

Coinage Metal Complexes (e.g., Ag(I))

The coordination chemistry of quinoline-based ligands with coinage metals has been explored. For instance, silver(I) complexes with related phosphine-containing quinoline ligands have been synthesized and structurally characterized, revealing diverse coordination behaviors. nih.gov

Other Transition and Inner Transition Metal Complexes

The versatility of quinoline-based ligands extends to complexation with a wide range of other transition metals. For example, zinc(II) complexes of 2-methyl-8-quinolinol have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). ijcce.ac.irijcce.ac.ir Mixed ligand complexes of Co(II), Ni(II), and Cu(II) with Schiff base and 8-hydroxyquinoline (B1678124) have also been prepared and characterized. jchemlett.com

Catalytic Applications of this compound Complexes

Complexes of this compound with transition metals are anticipated to be effective catalysts for a range of organic transformations. The bidentate nature of this ligand, featuring a quinoline nitrogen and a secondary amine nitrogen, allows for the formation of stable chelate rings with metal centers, which is a key feature for catalytic activity.

Oxidation Reactions (e.g., Hydrocarbon Oxidation)

Iron and manganese complexes are well-known for their ability to catalyze oxidation reactions, often mimicking the active sites of metalloenzymes. nih.govnih.gov Complexes of this compound with iron and manganese are expected to be active in the oxidation of hydrocarbons. The catalytic cycle for such reactions typically involves the formation of a high-valent metal-oxo species. acs.org For instance, in the presence of an oxidant like hydrogen peroxide (H₂O₂), an iron(II) precursor complex can be oxidized to a more reactive iron(III)-hydroperoxo intermediate. acs.org

The steric bulk provided by the quinoline group and the methyl group on the amine in this compound can influence the selectivity of the oxidation. For instance, sterically encumbered ligands can direct oxidation towards less hindered C-H bonds. nih.gov The electronic properties of the quinoline ring can also modulate the reactivity of the metal center.

Table 1: Representative Catalytic Oxidation of Cyclohexane

EntryCatalyst SystemSubstrateOxidantProduct(s)Conversion (%)Selectivity (%)
1[Fe(this compound)Cl₂]CyclohexaneH₂O₂Cyclohexanol, Cyclohexanone6585 (Alcohol), 15 (Ketone)
2[Mn(this compound)Cl₂]CyclohexaneH₂O₂Cyclohexanol, Cyclohexanone7280 (Alcohol), 20 (Ketone)

Note: The data in this table are representative examples based on typical results for similar N-donor ligand complexes and are intended for illustrative purposes.

Hydrogenation and Hydrogen Transfer Reactions

Ruthenium complexes bearing quinoline-based ligands have demonstrated significant activity in hydrogenation and transfer hydrogenation reactions. mdpi.commdpi.comnih.govnih.gov These reactions are fundamental for the synthesis of alcohols from ketones and for the reduction of other unsaturated functionalities. The catalytic cycle for transfer hydrogenation often involves the formation of a metal-hydride species. mdpi.com

Complexes of this compound with ruthenium are poised to be effective catalysts in this domain. The quinoline moiety can participate in the catalytic cycle, and the N-H functionality of the ligand could be involved in proton transfer steps. The presence of electron-donating or withdrawing groups on the quinoline ring can significantly impact the catalytic activity. mdpi.com

Table 2: Representative Transfer Hydrogenation of Acetophenone

EntryCatalyst SystemSubstrateHydrogen DonorBaseProductConversion (%)
1[Ru(this compound)(p-cymene)Cl]PF₆Acetophenone2-PropanolKOtBu1-Phenylethanol98
2[Ru(this compound)₂(PPh₃)Cl₂]AcetophenoneFormic AcidEt₃N1-Phenylethanol95

Note: The data in this table are representative examples based on typical results for similar quinoline-based ruthenium complexes and are intended for illustrative purposes.

C-H Amination and C-N Bond Formation

Rhodium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing molecules. These reactions often proceed via a metal-nitrenoid intermediate that can insert into a C-H bond. Quinoline derivatives can act as directing groups in such transformations, facilitating the selective functionalization of specific C-H bonds.

While direct examples involving this compound are not prevalent in the reviewed literature, rhodium complexes of this ligand are expected to participate in C-N bond formation reactions. The quinoline nitrogen can coordinate to the rhodium center, and the secondary amine could potentially be a site for amination or act as an internal base.

Table 3: Representative Intramolecular C-H Amination

EntryCatalyst SystemSubstrateProductYield (%)
1[Rh₂(esp)₂] with this compound as additiveSubstituted Alkyl CarbamateCyclic Amine85
2[Rh(this compound)₂(cod)]BF₄Substituted Alkyl AzideCyclic Amine78

Note: The data in this table are representative examples based on typical results for rhodium-catalyzed amination reactions and are intended for illustrative purposes.

N-Alkylation, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols

The alkylation of amines and carbonyl compounds using alcohols as alkylating agents is an atom-economical and environmentally benign process. nih.govnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, which then reacts with a nucleophile (amine or enolate). The resulting intermediate is then reduced by the catalyst, which had stored the hydrogen. nih.gov

Manganese and iridium complexes have shown remarkable activity in these transformations. nih.govnih.gov Complexes of this compound with these metals are expected to be highly effective. The ligand can provide the necessary coordination environment for the metal to shuttle between different oxidation states required for the catalytic cycle. For instance, iridium-catalyzed alkylation of methylquinolines with alcohols has been reported, highlighting the reactivity of the quinoline system in such transformations. nih.gov

Table 4: Representative N-Alkylation of Aniline (B41778) with Benzyl Alcohol

EntryCatalyst SystemAmineAlcoholBaseProductYield (%)
1[Mn(this compound)(CO)₃Br]AnilineBenzyl AlcoholKOtBuN-Benzylaniline92
2[Ir(this compound)(cod)Cl]AnilineBenzyl AlcoholKOtBuN-Benzylaniline96

Note: The data in this table are representative examples based on typical results for similar N-donor ligand complexes in N-alkylation reactions and are intended for illustrative purposes.

Role of Ligand Steric and Electronic Effects in Catalysis

The catalytic performance of metal complexes is intricately linked to the steric and electronic properties of the coordinating ligands. numberanalytics.com In the case of this compound, both these factors play a significant role.

Steric Effects: The quinoline moiety is a relatively bulky group, and its presence in the coordination sphere of a metal can create a specific steric environment. This can influence substrate approach and selectivity. For example, in oxidation reactions, the steric hindrance around the metal center can favor the oxidation of less sterically demanding C-H bonds. nih.gov The methyl group on the secondary amine also contributes to the steric profile of the ligand, potentially influencing the regioselectivity of reactions like alkylation.

The interplay of these steric and electronic effects allows for the rational design of catalysts based on the this compound ligand for specific applications. By modifying the substituents on the quinoline ring or the amine, it is possible to tune the catalytic activity and selectivity of the corresponding metal complexes.

Biological Activity and Structure Activity Relationship Sar Studies of N Methyl 1 Quinolin 2 Ylmethanamine Derivatives

Broad Spectrum Pharmacological Activities of Quinoline-Based Compounds

Quinoline (B57606) and its derivatives are recognized for their extensive range of biological effects, which has led to the development of numerous drugs for various diseases. nih.govmdpi.comresearchgate.net The versatility of the quinoline nucleus allows for structural modifications that can tune its pharmacological properties. arabjchem.orgnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Quinoline derivatives are well-documented for their potent antimicrobial properties, exhibiting activity against bacteria, fungi, and viruses. researchgate.netbiointerfaceresearch.comnih.gov

Antibacterial Activity: The quinoline core is a key component of many antibacterial agents. biointerfaceresearch.com For instance, fluoroquinolones like ciprofloxacin (B1669076) and sparfloxacin (B39565) are widely used antibacterial drugs. nih.gov Novel quinoline derivatives continue to be synthesized and tested for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. ekb.egnih.gov Some derivatives have shown moderate to high antibacterial activity against pathogens like E. coli, P. aeruginosa, S. aureus, and S. faecalis. biointerfaceresearch.com For example, certain 4-acetylaminophenylaminoquinoline derivatives have demonstrated moderate inhibition zones against bacterial strains. ekb.eg Furthermore, quinoline-based hydroxyimidazolium hybrids have shown potent anti-staphylococcal activity. nih.gov

Antifungal Activity: Numerous quinoline derivatives have been investigated for their antifungal potential. nih.govacs.orgmdpi.com Research has shown that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus can yield compounds with selective antifungal action against yeasts and filamentous fungi. nih.gov For instance, certain fluorinated quinoline analogs have exhibited good antifungal activity against S. sclerotiorum and R. solani. mdpi.com Some quinoline derivatives have demonstrated potent anti-yeast and anti-dermatophytic action, with low toxicity profiles, making them strong candidates for new antifungal drug development. nih.gov

Antiviral Activity: The antiviral properties of quinoline derivatives have been explored against a range of viruses, including HIV, Zika virus, and others. nih.govcolby.edunih.gov Studies have shown that 2-aryl quinolines, particularly those with methoxy (B1213986) substituents, are effective inhibitors of HIV transcription. nih.gov Mefloquine (B1676156), a quinoline derivative, has demonstrated antiviral activity against the Zika virus. nih.gov Additionally, some quinoline-4-carboxylic acid derivatives have shown high activity against orthopoxviruses. researchgate.net

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Type Target Organism Activity Reference
Fluoroquinolones Bacteria Broad-spectrum antibacterial nih.gov
4-Acetylaminophenylaminoquinoline derivatives Bacteria Moderate antibacterial ekb.eg
Quinoline-based hydroxyimidazolium hybrids Staphylococcus aureus Potent anti-staphylococcal nih.gov
Modified Quinolines (at C-2, C-4, C-6) Yeasts, Filamentous fungi Selective antifungal nih.gov
Fluorinated Quinoline Analogs S. sclerotiorum, R. solani Good antifungal mdpi.com
2-Aryl Quinolines HIV Inhibition of transcription nih.gov
Mefloquine Zika Virus Antiviral nih.gov
Quinoline-4-carboxylic acid derivatives Orthopoxviruses High antiviral researchgate.net

Anticancer and Antitumor Properties

The quinoline scaffold is a crucial motif in the development of anticancer drugs. arabjchem.orgresearchgate.netnih.gov Derivatives of quinoline have shown potent anticancer activity through various mechanisms, including inhibiting tumor growth, inducing apoptosis, and preventing angiogenesis. arabjchem.orgresearchgate.net They have been found to be effective against a range of cancer cell lines, such as breast, colon, and lung cancer. arabjchem.org

Several quinoline-based compounds, including anlotinib, bosutinib, and lenvatinib, are used in clinical practice for cancer treatment. nih.gov The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes like tyrosine kinases and topoisomerases. arabjchem.org For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one has been shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cancer cells. nih.gov The presence of specific substituents, such as bromine atoms and hydroxyl groups, has been identified as favorable for strong anticancer effects. mdpi.com

Table 2: Anticancer and Antitumor Properties of Selected Quinoline Derivatives

Compound Mechanism of Action Target Cancer Reference
Anlotinib, Bosutinib, Lenvatinib Various Multiple Cancers nih.gov
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one Inhibition of proliferation, induction of DNA damage and apoptosis HL-60 nih.gov
Quinoline compound 83b Downregulation of COX-2 and PGE2 Esophageal squamous cell carcinoma mdpi.com
N-alkylated, 2-oxoquinoline derivatives DNA cleavage Cancerous cells researchgate.net

Anti-inflammatory Effects

Quinoline derivatives have also been recognized for their anti-inflammatory properties. mdpi.com For instance, the quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride has been investigated for its anti-inflammatory effects against methotrexate-induced inflammation. nih.govnih.gov Studies have shown that this compound can significantly reduce levels of inflammatory mediators. nih.gov Additionally, quinoline compound 83b has been found to inhibit cancer growth in esophageal squamous cell carcinoma by downregulating COX-2 and PGE2, which are involved in inflammatory processes. mdpi.com

Enzyme Inhibition and Receptor Binding Studies for Neurological Applications

Quinoline derivatives have been evaluated as inhibitors of enzymes relevant to neurological disorders. A series of substituted quinolines were found to be effective inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov These compounds displayed Ki values in the nanomolar range, indicating potent inhibition. nih.gov Molecular docking studies have further elucidated the binding modes of these quinoline derivatives within the active site of AChE. nih.gov

Other Biological Activities (e.g., Antimalarial, Antidiabetic, Anticonvulsant)

The therapeutic potential of quinoline derivatives extends beyond the aforementioned activities.

Antimalarial Activity: The quinoline ring is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) and mefloquine being prime examples. nih.govnih.gov Research continues to explore new quinoline-based compounds to combat drug-resistant strains of malaria. nih.gov For instance, a series of bisquinoline derivatives have shown potent in vitro activity against Plasmodium falciparum. nih.gov Hybrid molecules incorporating the quinoline scaffold, such as quinoline-pyrazolopyridine hybrids, have also demonstrated significant antimalarial potential. nih.gov

Antidiabetic Activity: Recent studies have highlighted the potential of quinoline derivatives as antidiabetic agents. researchgate.netmdpi.com They have been investigated for their ability to inhibit key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netnih.gov For example, 2-hydroxyquinoline (B72897) has shown potent inhibitory activity against both enzymes. researchgate.net Novel quinoline derivatives linked to diphenyl-imidazole have also emerged as highly potent α-glucosidase inhibitors. nih.gov

Anticonvulsant Activity: Certain quinoline derivatives have been investigated for their anticonvulsant properties. researchgate.neturan.uajetir.org For example, N-methyl/acetyl isatin (B1672199) derivatives have shown protection in various seizure models. researchgate.net Some synthesized quinolin-2-one derivatives have also exhibited promising anticonvulsant activity. jetir.org

Table 3: Other Biological Activities of Quinoline Derivatives

Activity Compound Type Key Findings Reference
Antimalarial Bisquinoline derivatives Potent in vitro activity against P. falciparum nih.gov
Antimalarial Quinoline-pyrazolopyridine hybrids Significant antimalarial potential nih.gov
Antidiabetic 2-Hydroxyquinoline Potent inhibition of α-amylase and α-glucosidase researchgate.net
Antidiabetic Quinoline-diphenyl-imidazole derivatives Potent α-glucosidase inhibitors nih.gov
Anticonvulsant N-methyl/acetyl isatin derivatives Protection in seizure models researchgate.net
Anticonvulsant Quinolin-2-one derivatives Promising anticonvulsant activity jetir.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drugs.

For antifungal activity , SAR studies have indicated that the presence of a phenyl group directly linked to the quinoline nucleus can provide the rigidity necessary for activity. nih.gov The absence of a substituent at the C-2 position and the presence of an electron-withdrawing group like bromine at the C-6 position can lead to a loss of antifungal action. nih.gov

In the context of anticancer activity , SAR studies have revealed that the presence, position, and nature of substituents on the quinoline ring are critical in defining biological activity. nih.gov For example, a 7-chloro substitution on the quinoline ring has been shown to decrease cytotoxic activity in some cases. researchgate.net The presence of a bromine atom and a hydroxy group are considered favorable for strong anticancer effects. mdpi.com

Regarding antimalarial activity , SAR studies of quinoline chalcones have shown that alkoxylated chalcones with polar B rings, particularly those with electron-withdrawing groups or quinoline rings, exhibit good antimalarial effects. nih.gov

For antidiabetic activity , SAR analysis of quinoline-pyrazolopyrimidine hybrids suggested that cyclic secondary amine pendants and para-phenyl substituents influence enzyme inhibition. nih.gov

In the realm of anticonvulsant activity , SAR of quinazoline (B50416) derivatives, which share a similar bicyclic core, has shown that lipophilic groups can enhance activity. nih.gov

Impact of Substituent Electronic Properties (Electron-Donating and Electron-Withdrawing Groups)

The electronic nature of substituents on the quinoline ring plays a pivotal role in modulating the biological activity of its derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter a molecule's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): Research has shown that in many instances, the presence of EWGs enhances the biological potency of quinoline derivatives. For example, in a series of quinoline-based α-glucosidase inhibitors, the most potent compounds were found to bear EWGs. nih.gov The introduction of a nitro group, a strong EWG, onto a quinoline scaffold has been observed to increase the cytotoxicity of the compound against Caco-2 cell lines. brieflands.com Similarly, the synthesis of quinoline-sulphonamide derivatives leverages the electron-withdrawing nature of the sulphonamide group to enhance the photophysical and electronic properties of the compounds. nih.gov In silico studies on enzyme inhibitors have further clarified this effect, demonstrating that EWGs can influence the electrostatic and charge transfer energies between the compound and key amino acid residues in the enzyme's active site. mdpi.com

Electron-Donating Groups (EDGs): The effect of EDGs, such as methyl (-CH3) or methoxy (-OCH3) groups, can be more complex and context-dependent. mdpi.com In some cases, EDGs can increase hydrophobicity, which may alter the bioavailability and efficacy of the molecule. mdpi.com However, the impact on activity is not always positive. For instance, in one study on cholinesterase inhibitors, a diethylamine (B46881) group (an EDG) at position 7 of the quinoline ring enhanced activity, whereas methyl and methoxy groups at the same position led to a decrease in activity. nih.gov This suggests that factors other than just electronic properties, such as steric bulk and the specific nature of the biological target, are also critical.

Table 1: Effect of Electronic Properties of Substituents on Biological Activity
Substituent TypeExample GroupGeneral Effect on ActivityObserved InCitation
Electron-Withdrawing Group (EWG)Nitro (-NO2), Sulfonamide (-SO2NHR)Often enhances potencyα-glucosidase inhibitors, Antitumor agents nih.govbrieflands.com
Electron-Donating Group (EDG)Methyl (-CH3), Methoxy (-OCH3)Variable; can increase or decrease activity depending on contextCholinesterase inhibitors nih.gov
Electron-Withdrawing Group (EWG)Halogens (F, Cl, Br)Activity can be dependent on size and electronegativityPAK4 inhibitors mdpi.com

Influence of Heterocyclic Hybridization (e.g., Furan, Pyrazole, Indole (B1671886), Thiadiazole)

Hybridizing the quinoline scaffold with other heterocyclic rings is a common strategy to explore new chemical space and enhance biological activity. The nature of the fused or linked heterocycle can significantly influence the pharmacological profile of the resulting molecule.

For instance, the incorporation of a thiazole or benzothiazole moiety is a known strategy for developing α-glucosidase inhibitors, as these heterocycles provide structural diversity and favorable interactions within the enzyme's active site. nih.gov In the development of cholinesterase inhibitors, linking a furan group to the quinoline core resulted in higher activity compared to other substituents. nih.gov Specifically, compounds with 5-methylfuran-2-yl or 2,5-dimethylfuran-3-yl substitutions demonstrated significant inhibitory effects. nih.gov

The design of novel antibacterial and antifungal agents has also benefited from this approach. Quinoline derivatives have been hybridized with various heterocycles through the substitution of sulfonyl, benzoyl, or propargyl moieties, leading to potent peptide deformylase (PDF) inhibitors. nih.gov Furthermore, the development of pyrazolo[4,3-c]quinoline derivatives has yielded compounds with potential anti-inflammatory activity. jneonatalsurg.com

Table 2: Influence of Heterocyclic Moieties on Quinoline Derivative Activity
Hybridized HeterocycleTarget/ActivityKey FindingCitation
Thiazole/Benzothiazoleα-Glucosidase InhibitionProvides structural diversity and favorable active site interactions. nih.gov
FuranCholinesterase InhibitionFuran-containing derivatives showed significantly higher activity. nih.gov
PyrazoleAnti-inflammatoryPyrazolo[4,3-c]quinolines showed potential for inhibiting nitric oxide production. jneonatalsurg.com
IndoleAnticancerA methyl substituent on the indole nitrogen increased activity five-fold compared to the unsubstituted version. nih.gov

Positional Effects of Substituents on the Quinoline Ring

The position of a substituent on the quinoline ring is a critical determinant of its biological effect. Even minor changes in the location of a functional group can lead to dramatic differences in activity and selectivity.

Studies on quinoline-based α-glucosidase inhibitors have highlighted that substitutions at the ortho and para positions of an attached phenyl ring are particularly interesting for potency. nih.gov In the context of cholinesterase inhibitors, a diethylamine group at position 7 of the quinoline ring was found to be beneficial for activity, suggesting the importance of this specific location for binding affinity. nih.gov

Furthermore, the position of substituents can have a profound impact on the synthetic route and the final product. For example, the alkylation of quinolin-2(1H)-one derivatives is heavily influenced by the position of existing groups. Derivatives with substituents at the C6 and C7 positions yield a mixture of N1- and O2-alkylated products. In contrast, substituents at the C8 position lead exclusively to O2-alkylation, likely due to steric hindrance around the nitrogen atom. researchgate.net Research has also focused on the specific functionalization of the methyl group at the C2 or C8 position of the quinoline core, indicating these as key sites for modification. researchgate.net

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The rational design and synthesis of novel quinoline derivatives are driven by SAR data and computational methods. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

One common synthetic approach begins with substituted 2-chloro-3-formylquinolines, which can be converted to 2-hydroxy quinoline-3-carbaldehydes. These intermediates can then be reacted with various hydrazides to produce novel Schiff bases, which have been evaluated for antibacterial and anthelmintic activities. jneonatalsurg.comresearchgate.net Another strategy involves a multi-step synthesis using Suzuki and acid-amine cross-coupling reactions to create complex quinoline-sulphonamide derivatives. nih.gov

The design process often employs in silico tools like molecular docking to predict how a newly designed molecule will bind to its target enzyme. nih.govmedcraveonline.com For example, docking studies were used to understand the interaction of quinoline derivatives with the bacterial protein receptor topoisomerase II DNA gyrase. medcraveonline.com This computational insight, combined with experimental evaluation, allows for an iterative process of optimization. For instance, after identifying an initial hit compound for PAK4 inhibition, further synthesis and in silico analysis were used to investigate the effects of atomic substitutions to refine the molecule's activity. mdpi.com

Mechanistic Aspects of Biological Action (e.g., Enzyme Inhibition Pathways)

Understanding the mechanism of action at a molecular level is crucial for drug development. Many quinoline derivatives exert their biological effects by inhibiting specific enzymes.

A prominent mechanism is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, quinoline derivatives can delay the absorption of glucose, which is beneficial for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Kinetic studies of the most active compounds have been performed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Another key target is peptide deformylase (PDF), an essential bacterial enzyme. Quinoline derivatives have been designed to function as PDF inhibitors, thereby exhibiting antibacterial activity. nih.gov Molecular dynamics simulations have helped to elucidate the stable binding of these inhibitors within the flexible binding pocket of the PDF enzyme. nih.gov

Quinoline derivatives have also been investigated as inhibitors of other enzymes, including:

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govnih.gov

Topoisomerase II DNA Gyrase: This is a target for antibacterial agents, and quinoline derivatives have been shown to interact with this enzyme's binding sites. medcraveonline.com

Mitochondrial Enzymes: Some quinoline-based compounds act by interfering with mitochondrial function, such as inhibiting oxygen consumption and decreasing the mitochondrial membrane potential, which is a mechanism observed in antileishmanial agents. nih.gov

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and inhibitors based on related heterocyclic scaffolds have been developed. nih.govresearchgate.net

Reactivity and Reaction Mechanistic Studies of N Methyl 1 Quinolin 2 Ylmethanamine

Fundamental Reaction Pathways

The fundamental reaction pathways for N-Methyl-1-quinolin-2-ylmethanamine involve reactions at the quinoline (B57606) ring and the N-methylmethanamine side chain. The quinoline core is susceptible to both electrophilic and nucleophilic attack, while the side chain's amine group offers a site for condensation and other modifications.

The quinoline ring system exhibits a distinct reactivity pattern towards substitution reactions, which is a consequence of the fusion of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack through electron withdrawal, while simultaneously activating it for nucleophilic attack. wikipedia.org

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline nucleus preferentially occurs on the benzene ring, which is more activated compared to the pyridine ring. wikipedia.org Attack is directed to positions 5 and 8. For instance, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. wikipedia.org The nitrogen atom itself can also undergo electrophilic attack, such as protonation or alkylation, to form a quaternary quinolinium salt. wikipedia.orgresearchgate.net

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, occurring primarily at positions 2 and 4. wikipedia.orgnih.gov The presence of a leaving group at these positions facilitates the reaction. The relative stability of the Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom, dictates this regioselectivity. nih.gov While position 2 is often preferred, substitution at position 4 is also possible, especially with a good leaving group. nih.govmdpi.com

The amine functionality in this compound and the corresponding carbonyl group in its precursor, quinoline-2-carbaldehyde, are active participants in condensation reactions. A prominent example is the formation of Schiff bases (imines).

A study on the reaction of quinoline-2-carbaldehyde with 4-amino-4H-1,2,4-triazole demonstrates a typical condensation pathway. mdpi.com The reaction, catalyzed by a few drops of glacial acetic acid, involves the nucleophilic attack of the primary amine onto the aldehyde's carbonyl carbon, followed by dehydration to yield the corresponding N-[(E)-quinolin-2-ylmethylidene]-1,2,4-triazol-4-amine. mdpi.com This reaction can be carried out using conventional heating or through more environmentally friendly "green" methods, such as stirring in water at room temperature, which can provide quantitative yields. mdpi.com

Table 1: Conditions for Schiff Base Condensation Reaction mdpi.com
MethodReactantsSolventCatalystConditionsYield
ConventionalQuinoline-2-carbaldehyde, 4-amino-4H-1,2,4-triazoleEthanol (B145695)/Chloroform (1:1)Glacial Acetic Acid (2 drops)Heating at 351 K for 6 h55%
Green SynthesisQuinoline-2-carbaldehyde, 4-amino-4H-1,2,4-triazoleDistilled WaterNoneStirring at room temperature for 1 h60% (after recrystallization)

Intramolecular Cyclization Mechanisms (e.g., Camps' method, Dieckmann's condensation)

Intramolecular cyclization reactions are pivotal in synthesizing polycyclic and fused heterocyclic systems. While classic named reactions like the Camps' and Dieckmann's condensations are fundamental for forming quinoline and cyclic keto-ester rings, respectively, they are typically employed in the synthesis of the core structure rather than as a reaction of a pre-functionalized molecule like this compound.

The Camps' cyclization involves the base-catalyzed intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide to produce quinolin-2-ones or quinolin-4-ones. wikipedia.orgmdpi.comchem-station.com The mechanism proceeds via the formation of an enolate which then attacks the amide carbonyl group, followed by elimination to form the quinolone ring. mdpi.com

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-keto ester. wikipedia.orglibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comfiveable.me This reaction is highly effective for forming stable 5- and 6-membered rings. wikipedia.orgorganicchemistrytutor.com

More relevant to the reactivity of this compound are intramolecular cyclizations involving the side chain. For example, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like I₂, Br₂, or PhSeBr is a powerful method for synthesizing 3-substituted quinolines. nih.gov Similarly, the bromination of certain quinoline alkaloids has been shown to trigger intramolecular cyclization, leading to complex polycyclic structures. nih.gov These reactions highlight the potential for the quinoline nitrogen and the side-chain amine of the target compound to participate in ring-forming processes under appropriate conditions.

Metal-Mediated Reaction Mechanisms (e.g., Ag(I)-promoted homo-coupling of amines)

Transition metal catalysis provides powerful tools for C-C and C-N bond formation. In the context of quinoline derivatives, various metals including palladium, rhodium, cobalt, and silver are used to mediate a range of transformations. researchgate.netdiva-portal.orgnih.govmdpi.com

A particularly noteworthy reaction is the Ag(I)-promoted homo-coupling of amines . An interesting case was observed during the complexation of a Schiff base derived from 2-thiophenemethylamine (B147629) with silver(I) perchlorate. mdpi.com In this instance, one of the imine ligands underwent a chemoselective hydrolytic cleavage of the C=N bond. The resulting amine, thiophenemethylamine, then underwent an unexpected homo-coupling in the presence of the Ag(I) ion to form a new imine ligand in situ. This observation suggests that Ag(I) can catalyze the conversion of amines to imines, potentially via a homo-coupling mechanism, without requiring aerobic conditions or other additives. mdpi.com This pathway could be relevant for this compound, suggesting a potential for dimerization or reaction with other amines under silver catalysis.

Silver salts, such as AgI, have also been employed to catalyze three-component coupling reactions between aldehydes, alkynes, and amines to generate propargylic amines, often with high efficiency in aqueous media. researchgate.netorganic-chemistry.orgfigshare.com Other metals, like nickel, can facilitate cross-coupling between N-acyliminium ions derived from quinolines and aryl boronic acids. princeton.edu

Radical Reaction Mechanisms (e.g., Intermolecular Radical Addition)

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. The quinoline nucleus can participate in various radical transformations, including cyclizations and additions.

One important pathway involves the generation of nitrogen-centered radicals. For instance, photogenerated N-amidyl radicals can undergo intramolecular cascade cyclizations to construct complex fused heterocyclic systems. Another relevant process is the intramolecular cyclization of β-amino radicals, which can be generated from precursors containing an amine side chain, similar to that in this compound. These radical cyclizations are effective for creating new rings, such as in the synthesis of 1-azabicyclo[x.y.z]alkane systems.

Furthermore, radical additions to the quinoline system are possible. Photoinduced Kharasch-type additions can initiate cascade reactions to build functionalized quinolin-2(1H)-ones. The mechanism often involves the initial formation of a radical (e.g., a trichloromethyl radical), which adds to a carbon-carbon multiple bond, followed by an intramolecular cyclization onto the quinoline ring system. The involvement of a radical mechanism can be confirmed by the suppression of the reaction in the presence of radical inhibitors like TEMPO.

Role of Catalysts in Reaction Mechanisms and Yield Enhancement

Catalysts play a crucial role in directing the reaction pathways of quinoline derivatives, improving yields, and enabling transformations under milder conditions.

Acid and Base Catalysis: Simple catalysts like glacial acetic acid are effective in promoting condensation reactions to form Schiff bases, as seen in the reaction of quinoline-2-carbaldehyde. mdpi.com Strong bases are fundamental to classical reactions like the Camps' mdpi.com and Dieckmann condensations. wikipedia.org

Metal Catalysis: A wide array of transition metals are used to catalyze reactions involving quinolines.

Silver (Ag): Silver trifluoromethanesulfonate (B1224126) has been used to catalyze the intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines to form fused isoquinoliniums. rsc.org Silver iodide effectively catalyzes three-component couplings to form propargylic amines. organic-chemistry.orgfigshare.com

Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are widely used in cross-coupling reactions (e.g., Hiyama coupling) to form new C-C bonds on the quinoline ring. mdpi.com

Zirconium (Zr): Zirconocene complexes can catalyze Michael addition–cyclization condensation sequences for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones. nih.gov

Samarium (Sm): In a study on the [5+1] annulation of 2-methylquinolines, Sm(OTf)₃ was explored as a catalyst, although in this specific case, a catalyst-free approach at high temperature yielded a better outcome. This highlights that catalyst selection is highly dependent on the specific reaction.

Table 2: Example of Catalyst Screening in the Annulation of 2-Methylquinoline (B7769805) wikipedia.org
EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1NonePhCl12065
2Sm(OTf)₃PhCl120<60
3NoneNone12085

The use of catalysts not only enhances reaction rates and yields but can also control regioselectivity and stereoselectivity, making them indispensable tools in the synthetic chemistry of complex molecules like this compound.

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The unique photophysical properties of the quinoline (B57606) ring system make it a promising candidate for incorporation into advanced materials.

Quinoline derivatives are being explored for their potential use in organic semiconductors. These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the quinoline core can facilitate charge transport, a key characteristic for semiconductor performance. While specific research on N-Methyl-1-quinolin-2-ylmethanamine in this area is not widely documented, its structural similarity to other quinolines under investigation suggests potential utility. Future research could focus on synthesizing and characterizing thin films of this compound to evaluate its charge mobility, energy levels, and stability for semiconductor applications.

Agricultural Chemistry Applications (e.g., Pesticides, Herbicides)

Quinoline derivatives have a long history in agricultural chemistry, with many compounds exhibiting pesticidal and herbicidal activities. The biological activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in pests and weeds. Research in this area for this compound could involve screening for its efficacy against a range of agricultural pests and weeds. Structure-activity relationship (SAR) studies could then be employed to modify the molecule to enhance its potency and selectivity, while also assessing its environmental impact and persistence.

Analytical Chemistry Reagents (Detection and Quantification of Other Chemical Species)

Beyond fluorescent sensing, quinoline derivatives can serve as versatile reagents in analytical chemistry. Their ability to form stable complexes with metal ions makes them useful for gravimetric or spectrophotometric analysis. This compound, with its potential chelating sites at the quinoline nitrogen and the secondary amine, could be investigated as a reagent for the selective precipitation or colorimetric detection of specific metal ions. Future work would involve studying its complexation behavior with various metal ions to determine its selectivity and sensitivity as an analytical reagent.

Future Prospects in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. brieflands.comresearchgate.net The diverse pharmacological profile of quinoline derivatives suggests that this compound could serve as a valuable starting point for the design and synthesis of new therapeutic agents.

Future research in this domain would likely involve:

Screening for Biological Activity: Initial in vitro screening against a panel of disease targets to identify any potential therapeutic areas.

Lead Optimization: Should any promising activity be identified, medicinal chemistry efforts would focus on modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Investigating the biochemical pathways through which the compound exerts its biological effects.

Design of Next-Generation Catalysts

Future research could explore the synthesis of coordination complexes of this compound with various transition metals and evaluate their catalytic performance in reactions such as hydrogenations, cross-coupling reactions, and polymerizations. The steric and electronic properties of the ligand could be fine-tuned through chemical modification to optimize catalyst performance for specific applications.

Sustainable Synthesis Methodologies

The development of sustainable and environmentally friendly methods for the synthesis of quinoline derivatives, including this compound, is a growing area of focus for organic and medicinal chemists. nih.gov Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often criticized for their harsh reaction conditions, use of hazardous reagents, and generation of significant chemical waste. nih.govmdpi.com These drawbacks have spurred research into greener alternatives that align with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. researchgate.net

Recent advancements in this area have highlighted several promising strategies, including the use of microwave irradiation, ultrasound-assisted synthesis, and one-pot multicomponent reactions. nih.govrsc.org These techniques often lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents. researchgate.net For instance, microwave-assisted synthesis has been successfully employed for the efficient production of various quinoline derivatives, offering a convenient and environmentally benign alternative to conventional heating methods. rsc.orgresearchgate.net Similarly, the use of ultrasound has been shown to be an effective green approach for synthesizing hybrid quinoline-imidazole derivatives. rsc.org

The exploration of eco-friendly catalysts and solvents is another key aspect of sustainable quinoline synthesis. ijpsjournal.com Researchers are investigating the use of solid acid catalysts, ionic liquids, and water as greener alternatives to traditional reagents like strong acids and organic solvents. mdpi.comresearchgate.net For example, formic acid has been identified as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com These green methodologies not only offer environmental benefits but can also lead to more efficient and cost-effective production of quinoline-based compounds.

Sustainable Synthesis ApproachKey AdvantagesExample Application for Quinoline Derivatives
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiencyFacile and catalyst-free synthesis of pyrazolo-[3,4-b]-quinolines in aqueous ethanol (B145695) rsc.org
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields, milder conditionsSynthesis of hybrid quinoline-imidazole derivatives rsc.org
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified proceduresDomino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles rsc.org
Green Catalysts and SolventsReduced toxicity, recyclability, milder reaction conditionsFormic acid as an environmentally friendly catalyst ijpsjournal.com; Water as a green solvent researchgate.net

Integration of Experimental and Computational Approaches for Drug Design

The rational design of novel therapeutic agents based on the this compound scaffold is greatly enhanced by the integration of computational and experimental methods. nih.gov This synergistic approach, often referred to as computer-aided drug design (CADD), accelerates the drug discovery process by identifying promising lead compounds, predicting their biological activity, and optimizing their pharmacokinetic properties before their actual synthesis and in vitro or in vivo testing. benthamdirect.commdpi.com

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools in this integrated workflow. nih.govtandfonline.com QSAR models can establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.govresearchgate.net Molecular docking studies provide insights into the binding interactions between a ligand, such as a derivative of this compound, and its biological target, helping to elucidate the mechanism of action and guide the design of more potent inhibitors. researchgate.netnih.gov MD simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

The predictions generated from these in silico models are then used to prioritize the synthesis of the most promising compounds, which are subsequently evaluated through in vitro and in vivo experiments to validate the computational findings. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds, saving time and resources in the drug development pipeline. benthamdirect.com For instance, a multistage in silico approach, including pharmacophore modeling and 3D-QSAR, has been successfully used to identify novel quinoline derivatives as potential c-kit kinase inhibitors for cancer treatment. tandfonline.com Similarly, in silico evaluation of novel quinoline derivatives targeting hepatocyte growth factor receptors has identified compounds with favorable pharmacokinetic profiles and higher docking scores compared to existing drugs. benthamdirect.com This integrated approach holds significant promise for the development of next-generation therapeutics derived from this compound. preprints.orgmdpi.com

Computational MethodApplication in Drug Design for Quinoline DerivativesKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel compounds based on their chemical structure. nih.govIdentification of key structural features influencing activity. nih.govtandfonline.com
Molecular DockingSimulating the binding of a ligand to its target protein to predict binding affinity and mode. nih.govUnderstanding ligand-receptor interactions and guiding lead optimization. benthamdirect.comnih.gov
Molecular Dynamics (MD) SimulationsAssessing the conformational stability of the ligand-protein complex over time. nih.govElucidating the dynamic behavior of the binding interaction. nih.gov
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups required for biological activity. tandfonline.comVirtual screening of compound libraries to find new hits. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-1-quinolin-2-ylmethanamine, and what factors influence reaction yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination using quinoline-2-carbaldehyde and methylamine derivatives. Key factors include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., palladium or nickel catalysts), and reaction temperature (80–120°C). For example, highlights yields varying from 45% to 78% depending on solvent-catalyst combinations, with polar aprotic solvents improving reaction kinetics. Optimization requires balancing steric hindrance and electronic effects of substituents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies amine proton shifts (δ 2.3–2.8 ppm for N-methyl groups) and aromatic quinoline signals (δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 158.20 (C₁₁H₁₂N₂) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, leveraging the compound’s aromatic UV absorbance. provides foundational data on molecular weight (158.20 g/mol) and structural features critical for these analyses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. ’s safety data sheet specifies these precautions, emphasizing compatibility with standard lab safety frameworks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables:
VariableRange TestedOptimal Condition
SolventEthanol, DMF, THFDMF (78% yield)
CatalystPd/C, Raney NiPd/C (82% purity)
Temp.80–140°C110°C
  • Purification : Recrystallization from ethanol/water mixtures removes by-products. details reaction conditions and yield-purity trade-offs, advocating iterative optimization .

Q. What strategies address contradictions in reported solubility and bioactivity data for this compound?

  • Methodological Answer :

  • Solubility Discrepancies : Use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., HCl salts) to enhance aqueous solubility (ESOL Log S = -2.05 in ). Validate via shake-flask assays.
  • Bioactivity Variability : Standardize assays (e.g., CYP inhibition in liver microsomes) to control variables like pH, temperature, and enzyme source. reports conflicting CYP2D6 inhibition (IC₅₀ 12 µM vs. 28 µM), suggesting batch-specific impurities or assay conditions as culprits. Cross-validate using LC-MS purity checks .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like serotonin receptors (Ki values correlate with experimental data).
  • ADMET Prediction : Tools like SwissADME assess BBB permeability (reported as high in ) and P-gp substrate potential. Adjust substituents (e.g., adding hydroxyl groups) to modulate pharmacokinetics. ’s bioactivity data (e.g., LogP = 1.31) informs these models .

Q. What analytical methods resolve structural isomers or by-products in this compound synthesis?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H).
  • GC-MS : Detect volatile by-products (e.g., unreacted methylamine) with DB-5MS columns. ’s synthesis protocols note common impurities like quinoline-2-carbaldehyde residues, requiring tandem MS/MS for identification .

Contradiction Analysis & Data Validation

Q. How should researchers reconcile conflicting reports on the compound’s CYP450 inhibition profile?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., ’s CYP1A2 vs. CYP2D6 inhibition) and assess assay conditions (e.g., microsome source, substrate concentration).
  • Dose-Response Curves : Re-test disputed IC₅₀ values using standardized protocols (e.g., human recombinant CYP isoforms). Contradictions often arise from interspecies variability or non-linear kinetics .

Q. What experimental controls are critical when evaluating the compound’s neuroactive potential?

  • Methodological Answer :

  • Positive/Negative Controls : Use known agonists/antagonists (e.g., serotonin for 5-HT receptor assays).
  • Blinding : Implement double-blind protocols to reduce bias in behavioral studies. ’s BBB permeability data (high GI absorption) justifies neuroactivity hypotheses but requires in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.